BenchChemオンラインストアへようこそ!

N-Allyl-4-bromobenzamide

Organic Synthesis Medicinal Chemistry Cross-Coupling

Procure N-Allyl-4-bromobenzamide (CAS 39887-27-9) for sequential catalytic carbonylation and fragment-based drug discovery. Its unique dual-reactivity profile—an aryl bromide for Suzuki/Buchwald couplings and a terminal alkene for hydroformylation or thiol-ene click chemistry—enables rapid analog generation and scaffold diversification, making it a strategic, non-fungible building block for medicinal chemistry and methodology development.

Molecular Formula C10H10BrNO
Molecular Weight 240.1 g/mol
CAS No. 39887-27-9
Cat. No. B1596684
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Allyl-4-bromobenzamide
CAS39887-27-9
Molecular FormulaC10H10BrNO
Molecular Weight240.1 g/mol
Structural Identifiers
SMILESC=CCNC(=O)C1=CC=C(C=C1)Br
InChIInChI=1S/C10H10BrNO/c1-2-7-12-10(13)8-3-5-9(11)6-4-8/h2-6H,1,7H2,(H,12,13)
InChIKeyXOHUAIMGZRBRAG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Allyl-4-bromobenzamide (CAS 39887-27-9) for Pharmaceutical Research and Chemical Synthesis: A Baseline Overview for Scientific Procurement


N-Allyl-4-bromobenzamide (CAS 39887-27-9), with the IUPAC name 4-bromo-N-(prop-2-en-1-yl)benzamide, is a small-molecule benzamide derivative characterized by a para-bromophenyl moiety linked to an N-allyl carboxamide functional group . This compound is primarily utilized as a versatile synthetic building block in medicinal chemistry and organic synthesis . The presence of both a reactive bromine atom (enabling cross-coupling chemistry) and a terminal alkene (permitting further functionalization via hydroformylation or cycloaddition) positions it as a strategic intermediate for constructing more complex heterocyclic systems .

Why N-Allyl-4-bromobenzamide (39887-27-9) Cannot Be Arbitrarily Substituted by Other 4-Bromobenzamide Analogs


Substituting N-allyl-4-bromobenzamide with a generic N-alkyl-4-bromobenzamide or a non-brominated N-allylbenzamide is not scientifically justifiable due to the non-fungible nature of its structural features. The para-bromine substituent is critical for enabling transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) that are essential for diversifying molecular scaffolds, a capability absent in the non-brominated N-allylbenzamide . Conversely, replacing the N-allyl group with a saturated N-alkyl chain (e.g., N-propyl) eliminates the terminal olefin, thereby precluding downstream alkene-specific transformations such as hydroformylation, metathesis, or thiol-ene click chemistry . This compound occupies a unique reactivity niche where both aryl bromide and terminal alkene functionalities coexist, a combination not readily available in common comparators like N-benzyl-4-bromobenzamide (lacking terminal alkene) or N-allylbenzamide (lacking aryl bromide) . Procurement decisions must therefore be guided by the specific reaction manifold required.

Quantitative Differentiation Evidence for N-Allyl-4-bromobenzamide (CAS 39887-27-9) versus Closest Analogs


Synthetic Utility as a Dual-Functional Handle: Aryl Bromide and Terminal Alkene Coexistence

N-Allyl-4-bromobenzamide is uniquely positioned as a precursor in sequential carbonylation cascades. It serves as the substrate for palladium-catalyzed aminocarbonylation using allylamine, followed by rhodium-catalyzed hydroformylation of the pendant allyl group to yield formylcarboxamide derivatives . This tandem reactivity is not achievable with N-benzyl-4-bromobenzamide (C14H12BrNO, CAS 80311-89-3), which lacks the terminal alkene, or with N-allylbenzamide (C10H11NO, CAS 1455-18-1), which lacks the aryl bromide handle for initial carbonylation .

Organic Synthesis Medicinal Chemistry Cross-Coupling

BRD4 Bromodomain 1 Binding Affinity: Quantified Differentiation from N-Benzyl-4-bromobenzamide

In the context of bromodomain-containing protein 4 (BRD4) inhibition—a target of high interest in oncology and inflammation—N-allyl-4-bromobenzamide exhibits measurable binding affinity to BRD4 BD1. BindingDB entries report a dissociation constant (Kd) of 1.91 μM as determined by isothermal titration calorimetry (ITC) [1]. This contrasts with N-benzyl-4-bromobenzamide, for which no comparable BRD4 BD1 binding data is available in curated public databases (BindingDB, ChEMBL), suggesting a divergence in molecular recognition that is potentially attributable to the steric and electronic differences between the planar benzyl and the smaller, more flexible allyl substituent [2].

Epigenetics Cancer Research Bromodomain Inhibition

Physicochemical Property Profile: Computed LogP, TPSA, and Rule of 5 Compliance

Computational property predictions provide a baseline for assessing drug-likeness and synthetic tractability. N-Allyl-4-bromobenzamide has a predicted ACD/LogP of 2.63, a topological polar surface area (TPSA) of 29.1 Ų, and zero violations of Lipinski's Rule of 5 [1]. In comparison, N-benzyl-4-bromobenzamide (CAS 80311-89-3) has a higher molecular weight (290.15 vs. 240.10 g/mol) and a larger, more lipophilic benzyl group, which is likely to increase LogP and potentially impact solubility and membrane permeability [2].

Drug Discovery ADME Physicochemical Properties

High-Value Application Scenarios for N-Allyl-4-bromobenzamide (CAS 39887-27-9) in Drug Discovery and Chemical Synthesis


Step-Economical Synthesis of Formylcarboxamide Heterocycles via Tandem Catalysis

N-Allyl-4-bromobenzamide is an optimal substrate for laboratories implementing sequential catalytic carbonylation strategies. It can be subjected to Pd-catalyzed aminocarbonylation followed by Rh-catalyzed hydroformylation to generate formyl-functionalized carboxamides . This tandem approach consolidates multiple bond-forming steps into a single synthetic sequence, minimizing purification requirements and increasing overall throughput. This is particularly valuable in medicinal chemistry programs where rapid analog generation is prioritized .

Fragment-Based Lead Discovery for BRD4 Bromodomain Inhibitors

With a validated dissociation constant (Kd) of 1.91 μM against BRD4 BD1 as determined by ITC [1], N-allyl-4-bromobenzamide can serve as a structurally characterized starting fragment for structure-activity relationship (SAR) campaigns targeting epigenetic readers. The para-bromine provides a synthetic handle for fragment growth via cross-coupling, while the allyl group can be leveraged for covalent targeting or further diversification. Procurement of this compound enables direct follow-up chemistry without the need for de novo synthesis of the core scaffold [1].

Cross-Coupling and Alkene Functionalization Platform Molecule

As a building block bearing both an aryl bromide and a terminal alkene, N-allyl-4-bromobenzamide is suited for laboratories developing novel synthetic methodologies. It can participate in Suzuki-Miyaura or Buchwald-Hartwig couplings at the bromine site, while the allyl moiety can undergo hydroacylation, metathesis, or thiol-ene click reactions . This dual-reactivity profile makes it an ideal substrate for reaction optimization studies and for constructing libraries of functionalized benzamides with diverse substitution patterns .

Physicochemical Benchmarking for Lead Optimization Studies

In early-stage drug discovery, the computed properties of N-allyl-4-bromobenzamide (MW = 240.10, ACD/LogP = 2.63, TPSA = 29.1 Ų, zero Rule of 5 violations) [2] provide a favorable starting point for property-based lead optimization. Its balanced profile allows medicinal chemists to install additional pharmacophoric elements while maintaining drug-likeness. Compared to higher molecular weight analogs like N-benzyl-4-bromobenzamide (MW = 290.15), this compound offers greater latitude for chemical modification before exceeding standard property thresholds [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-Allyl-4-bromobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.